

Application Notes and Protocols: Experimental Setup for Reflux Synthesis of N-Phenylphthalimide

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Compound of Interest

Compound Name: *N-Phenylphthalimide*

Cat. No.: *B1217360*

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Abstract

This document provides a detailed experimental protocol for the synthesis of **N-Phenylphthalimide** via the reflux reaction of phthalic anhydride and aniline. The procedure outlined below is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes a comprehensive experimental setup, reaction conditions, purification techniques, and characterization data. A summary of quantitative data is presented in a structured table, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

N-Phenylphthalimide is a chemical compound with a molecular formula of $C_{14}H_9NO_2$ and a molecular weight of 223.23 g/mol .^{[1][2]} It belongs to the phthalimide class of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of **N-Phenylphthalimide** is a common procedure in organic chemistry, often used as an example of nucleophilic acyl substitution and condensation reactions. The most prevalent method for its preparation involves the reaction of phthalic anhydride with aniline, typically under reflux in a suitable solvent like glacial acetic acid.^{[3][4]} This method is favored for its simplicity and relatively high yields.^[1]

Reaction Mechanism

The synthesis of **N-Phenylphthalimide** from phthalic anhydride and aniline proceeds via a two-step mechanism. The initial step involves a nucleophilic attack by the amine group of aniline on one of the carbonyl carbons of phthalic anhydride. This is followed by the formation of a phthalanilic acid intermediate. The second step is a dehydration reaction, which involves the intramolecular cyclization of the intermediate to form the stable five-membered imide ring of **N-Phenylphthalimide**.^{[5][6]} Glacial acetic acid can act as a catalyst in this process, facilitating both the nucleophilic attack and the subsequent dehydration.^{[5][6]}

Experimental Protocol

This protocol details the reflux synthesis of **N-Phenylphthalimide** from phthalic anhydride and aniline.

3.1. Materials and Equipment

- Reagents:
 - Phthalic anhydride ($C_8H_4O_3$)
 - Aniline ($C_6H_5NH_2$)
 - Glacial Acetic Acid (CH_3COOH)
 - 10% aqueous Potassium Carbonate solution (K_2CO_3)
 - Ethanol (for recrystallization)
 - Distilled water
- Equipment:
 - Round-bottom flask (100 mL)
 - Reflux condenser
 - Heating mantle or oil bath
 - Magnetic stirrer and stir bar

- Beakers
- Buchner funnel and filter flask
- Filter paper
- Melting point apparatus
- Thin-layer chromatography (TLC) equipment

3.2. Reaction Setup

The experimental setup consists of a round-bottom flask fitted with a reflux condenser. The flask is placed in a heating mantle or an oil bath resting on a magnetic stirrer.

3.3. Procedure

- **Reactant Addition:** In a 100 mL round-bottom flask, combine phthalic anhydride (e.g., 1.48 g, 0.01 mol) and aniline (e.g., 0.93 g, 0.01 mol).^[4]
- **Solvent Addition:** Add glacial acetic acid (e.g., 10 mL) to the flask.^[3]
- **Reflux:** Place a magnetic stir bar in the flask, attach the reflux condenser, and heat the mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.^{[3][7]} Continue the reflux with constant stirring for 1-4 hours.^{[3][4]}
- **Isolation of Crude Product:** After the reflux period, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (e.g., 50 mL). A solid precipitate of crude **N-Phenylphthalimide** will form.
- **Filtration and Washing:** Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a 10% aqueous potassium carbonate solution (50 mL) to remove any unreacted phthalic acid, followed by a wash with distilled water (100 mL) to remove any remaining salts.
- **Drying:** Dry the crude product in an oven or air dry.

- Purification: Recrystallize the crude **N-Phenylphthalimide** from a suitable solvent such as ethanol or acetic acid to obtain a purified product.[\[1\]](#)
- Characterization: Determine the melting point of the purified product and compare it with the literature value (204-208 °C).[\[1\]](#)[\[7\]](#) Further characterization can be performed using techniques like ^1H NMR and ^{13}C NMR spectroscopy.[\[1\]](#)

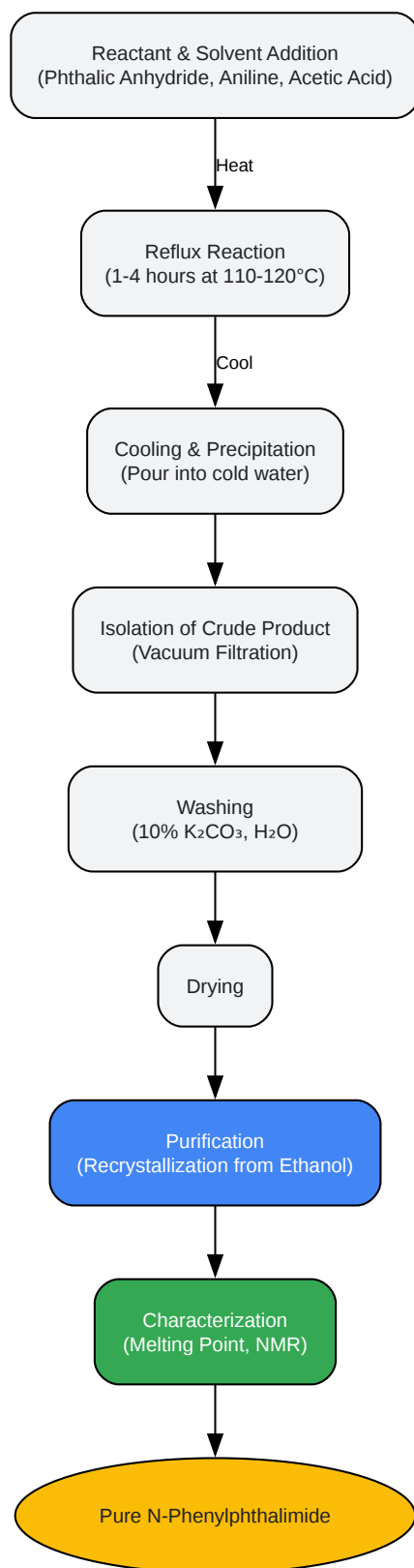
Data Presentation

The following table summarizes the quantitative data for a typical synthesis of **N-Phenylphthalimide**.

Parameter	Value	Reference
Reactants		
Phthalic Anhydride	1.48 g (0.01 mol)	[4]
Aniline	0.93 g (0.01 mol)	[4]
Glacial Acetic Acid	10 mL	[3]
Reaction Conditions		
Temperature	110 - 120 °C (Reflux)	[3][7]
Time	1 - 4 hours	[3][4]
Product		
Theoretical Yield	2.23 g	
Typical Actual Yield	~97%	
Appearance	Colorless needles or white powder	
Melting Point (Literature)	204 - 208 °C	[1][7]
Characterization Data		
¹ H NMR (CDCl ₃ , δ ppm)	7.24-7.50 (m, 5H), 7.69-7.92 (m, 4H)	[7]
¹³ C NMR (CDCl ₃ , δ ppm)	123.74, 126.6, 128.1, 129.1, 131.7, 167.3	[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental procedure for the synthesis of **N-Phenylphthalimide**.



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Caption: Workflow for the synthesis and purification of **N-Phenylphthalimide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Aniline is toxic and can be absorbed through the skin. Handle with care.
- Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
- Heating mantles and oil baths can reach high temperatures. Handle with caution to avoid burns.

Conclusion

The reflux synthesis of **N-Phenylphthalimide** from phthalic anhydride and aniline in glacial acetic acid is an efficient and straightforward method for obtaining this compound in high yield and purity. The protocol provided in this document offers a detailed guide for researchers to successfully perform this synthesis. The accompanying data and workflow diagram serve as valuable resources for understanding and executing the experimental procedure.

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